molecular formula C14H21ClN2O B13586836 2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride

2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride

Cat. No.: B13586836
M. Wt: 268.78 g/mol
InChI Key: HVIWSWNTBKSRFA-BTQNPOSSSA-N
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Description

2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a piperidine ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride typically involves several steps. One common method starts with the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with (3R)-piperidine to yield the desired amide. The final step involves the conversion of the amide to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methylphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride involves its interaction with specific molecular targets. It may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpropiophenone: An aromatic ketone with similar structural features.

    4-(2-Methylphenyl)-4-piperidinol: A compound with a piperidine ring and a methylphenyl group.

Uniqueness

2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-(4-methylphenyl)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C14H20N2O.ClH/c1-11-4-6-12(7-5-11)9-14(17)16-13-3-2-8-15-10-13;/h4-7,13,15H,2-3,8-10H2,1H3,(H,16,17);1H/t13-;/m1./s1

InChI Key

HVIWSWNTBKSRFA-BTQNPOSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC(=O)N[C@@H]2CCCNC2.Cl

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2CCCNC2.Cl

Origin of Product

United States

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